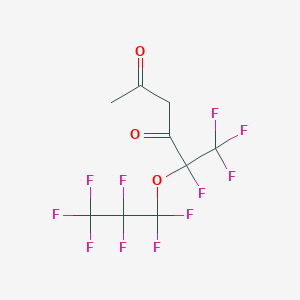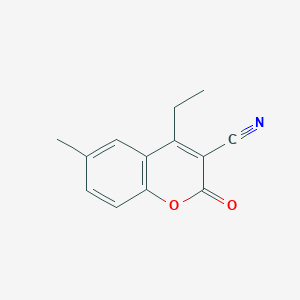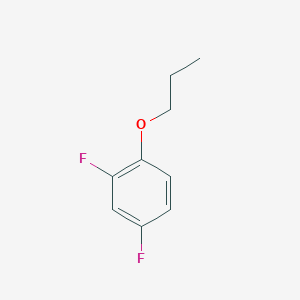
5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione
Vue d'ensemble
Description
5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione: is a fluorinated organic compound with the molecular formula C9H5F11O3 . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione typically involves the reaction of heptafluoropropyl alcohol with a fluorinated diketone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the final product meets industry standards. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione is used as a reagent in various organic synthesis reactions. Its unique fluorinated structure makes it valuable in the development of new materials and compounds with enhanced properties.
Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It is also employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: In medicine, the compound is investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents
Industry: Industrially, the compound is used in the production of specialty chemicals, coatings, and polymers. Its unique properties, such as chemical resistance and thermal stability, make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism of action of 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione
- This compound
Uniqueness: Compared to other similar fluorinated compounds, this compound stands out due to its specific combination of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it highly valuable in various applications.
Propriétés
IUPAC Name |
5,6,6,6-tetrafluoro-5-(1,1,2,2,3,3,3-heptafluoropropoxy)hexane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F11O3/c1-3(21)2-4(22)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWQTGKGJHUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F11O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896513 | |
| Record name | 5,6,6,6-Tetrafluoro-5-(heptafluoropropoxy)hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-03-6 | |
| Record name | 5,6,6,6-Tetrafluoro-5-(heptafluoropropoxy)hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide](/img/structure/B3041051.png)
![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)
![3-{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041055.png)
![N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine](/img/structure/B3041056.png)
![1-(4-Chlorophenyl)-3-{5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041057.png)
![N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine](/img/structure/B3041060.png)
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime](/img/structure/B3041062.png)
![6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B3041064.png)

![3-(3,5-dimethyl-1H-pyrrol-2-yl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041066.png)
![Di[5-(trifluoromethyl)-2-pyridyl] disulphide](/img/structure/B3041068.png)



